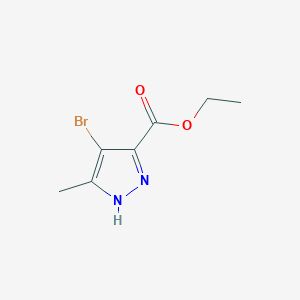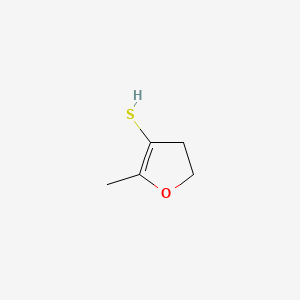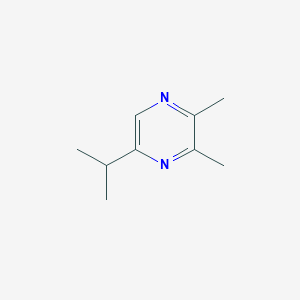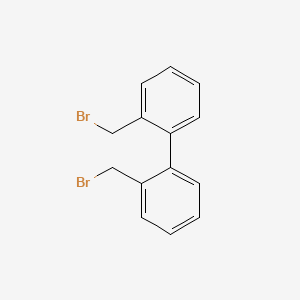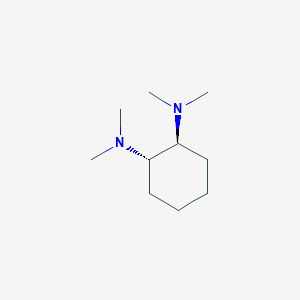
(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent, etc.), and the steps of the reaction. The yield and purity of the product are also important aspects of synthesis analysis.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions under which the compound reacts, the products of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and stability. The compound’s chemical properties might include its acidity or basicity, reactivity with other substances, and preferred types of chemical reactions.Scientific Research Applications
Optical Materials and Luminescence
(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine derivatives have been explored in the formation of chiral cadmium(II) complexes. These complexes exhibit luminescent properties, suggesting potential applications as optical materials. The chiral nature of these complexes could be significant in the development of advanced materials for optical applications (Cheng et al., 2013).
Synthesis of Chiral Ligands
The compound has been utilized in the synthesis of novel chiral ligands. For example, asymmetric 1,2-addition reactions involving this diamine have been used to create a variety of N,N,O ligands with potential applications in asymmetric catalysis (Gessner et al., 2010).
Coordination Chemistry and Catalysis
Research has shown that this diamine derivative coordinates selectively to metals like zinc and mercury, forming complexes with specific configurations at stereogenic nitrogen centers. These findings are valuable for the development of new catalysts and for understanding the role of ligand geometry in coordination chemistry (Eckert et al., 2012).
Asymmetric Transfer Hydrogenation
This compound has been employed in the synthesis of chiral tetraaza ligands for asymmetric transfer hydrogenation of ketones. The process yields optically active secondary alcohols, highlighting its significance in stereoselective synthesis and pharmaceutical applications (Shen et al., 2007).
Ionic Liquid and Propellant Applications
Studies have demonstrated the utility of this diamine in the formation of ionic salts for propellant applications. The addition of alkali metal salts to these ionic compounds has shown to dramatically decrease ignition delay, indicating potential in advanced propellant systems (Jo et al., 2015).
Synthesis of Enantiomerically Pure Compounds
Research has outlined methods to synthesize highly optically pure isomers of this diamine, which is fundamental in the production of chiral molecules for various scientific applications (Yan-Hong Shen et al., 2013).
Catalysis in Multicomponent Reactions
The compound has been used to create new acidic ionic liquids that exhibit high catalytic activity in multicomponent reactions. This highlights its versatility in catalysis, particularly in organic synthesis and materials science (Zare et al., 2017).
Diastereoselective Cross-Couplings
It also serves as a key component in cobalt-catalyzed diastereoselective cross-couplings, demonstrating its utility in creating stereospecific compounds, which is essential in drug development and materials science (Thomas et al., 2018).
DNA Damage and Cytotoxicity Studies
This diamine derivative has been studied for its role in DNA damage and cytotoxicity in the context of platinum-acridinylthiourea conjugates, indicating its potential in understanding and developing anticancer drugs (Guddneppanavar et al., 2007).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact. Safety data sheets (SDS) are a common source of this information.
Future Directions
This could involve potential applications of the compound that have not yet been fully explored, or new methods of synthesis. It could also involve theoretical predictions about the compound’s properties or behavior.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information may not be available. For a more detailed analysis, a literature search in scientific databases or consultation with a chemist may be necessary.
properties
IUPAC Name |
(1S,2S)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHRQOLYEZAE-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



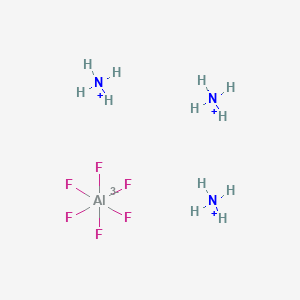
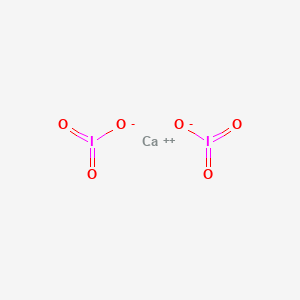
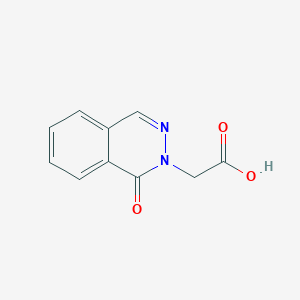
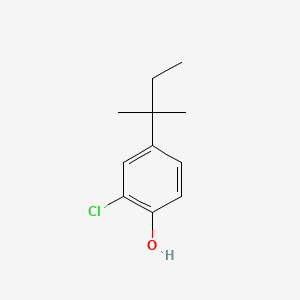
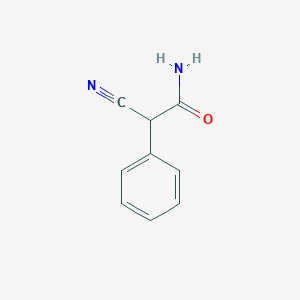
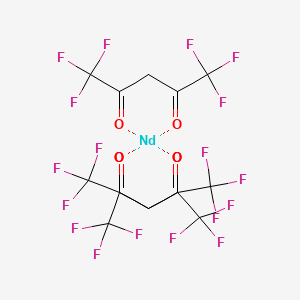
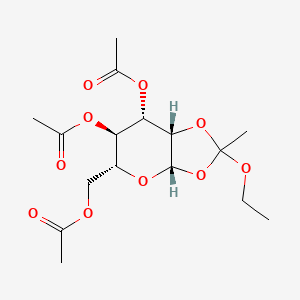
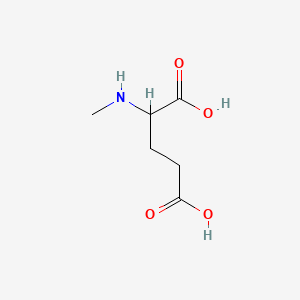

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
